![molecular formula C17H28Cl2N2O B4402190 1-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402190.png)
1-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a piperazine ring substituted with a chlorinated phenoxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with an appropriate ethylating agent to form the phenoxyethyl intermediate.
Piperazine Substitution: The phenoxyethyl intermediate is then reacted with 4-methylpiperazine under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding phenoxy acids.
Reduction: Formation of reduced phenoxyethyl derivatives.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
1-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-isopropyl-5-methylphenoxy)ethanimidamide hydrochloride
- 4-chloro-2-isopropyl-5-methylphenol
- (4-chloro-2-isopropyl-5-methylphenoxy)acetic acid
Uniqueness
1-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is unique due to its specific substitution pattern and the presence of both phenoxy and piperazine moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-13(2)15-12-16(18)14(3)11-17(15)21-10-9-20-7-5-19(4)6-8-20;/h11-13H,5-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLPDEWJUJHFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4402109.png)
![1-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402126.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4402132.png)
![2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4402140.png)
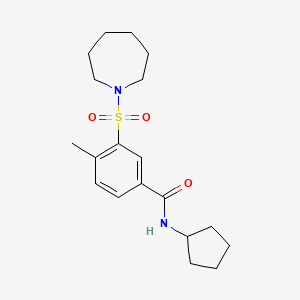
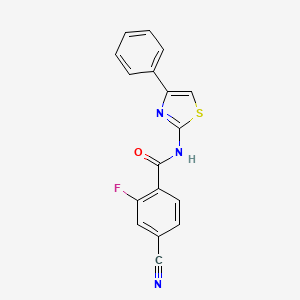
![N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4402163.png)
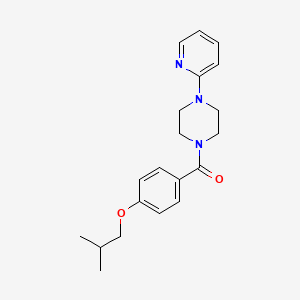
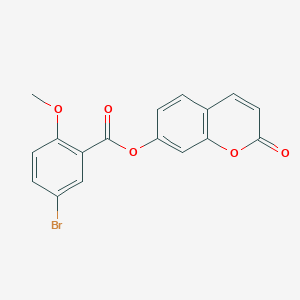
![3-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4402181.png)
![N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B4402194.png)
![5-Chloro-2-[3-(dimethylamino)propoxy]benzaldehyde;hydrochloride](/img/structure/B4402205.png)
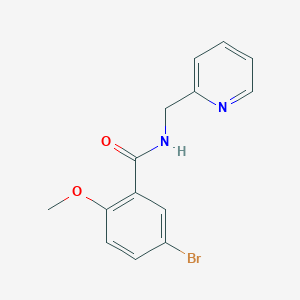
![4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride](/img/structure/B4402221.png)
